1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine
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Overview
Description
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO can be used for the oxidation of ketones followed by imidazole condensation.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disubstituted imidazoles, while reduction can produce sulfides.
Scientific Research Applications
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as an enzyme inhibitor or receptor ligand, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-imidazole: Similar structure but lacks the sulfonyl group.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring but has a phenol group instead of a piperidine ring.
Uniqueness: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is unique due to the presence of both the imidazole and piperidine rings along with the sulfonyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H14N4O2S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4O2S/c9-7-1-3-12(4-2-7)15(13,14)8-5-10-6-11-8/h5-7H,1-4,9H2,(H,10,11) |
InChI Key |
KCWBJKFBOCNBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CN=CN2 |
Origin of Product |
United States |
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